2,4-Dichlorophenyl 1-benzofuran-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of 2,4-Dichlorophenyl 1-benzofuran-2-carboxylate typically involves the reaction of 2,4-dichlorophenol with benzofuran-2-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,4-Dichlorophenyl 1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorophenyl group allows for electrophilic aromatic substitution reactions, where halogens or other substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichlorophenyl 1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl 1-benzofuran-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes .
Comparison with Similar Compounds
2,4-Dichlorophenyl 1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Exhibits anticancer activity
Properties
Molecular Formula |
C15H8Cl2O3 |
---|---|
Molecular Weight |
307.1 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H8Cl2O3/c16-10-5-6-13(11(17)8-10)20-15(18)14-7-9-3-1-2-4-12(9)19-14/h1-8H |
InChI Key |
YNRYUTQJXXLDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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